(2Z)-2-benzylidene-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2Z)-2-Benzylidene-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine-dione core. The Z-configuration of the benzylidene moiety at position 2 and the 4-propoxybenzyl substituent at position 6 define its structural uniqueness.
Properties
Molecular Formula |
C22H19N3O3S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O3S/c1-2-12-28-17-10-8-16(9-11-17)13-18-20(26)23-22-25(24-18)21(27)19(29-22)14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3/b19-14- |
InChI Key |
KKNDGUSNQRWXHE-RGEXLXHISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
- The synthesis of thiazolo-triazoles involves several approaches:
Condensation Reactions: The main method for preparing thiazolo-triazoles is the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds. This reaction occurs in acetone at room temperature in the presence of a base (e.g., NaOAc, Na2CO3).
Oxidative Alkylation: Thiazolo-triazoles can also be synthesized via oxidative alkylation using 2-chloroacetic acid as the alkylating agent.
Annulation and C–H Functionalization: Other approaches involve annulation of a multiple bond or thiirane ring and C–H functionalization of the thiazole moiety.
- Industrial production methods may vary, but these synthetic routes provide a foundation for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Thiazolo-triazoles can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like α-halomethylcarbonyl compounds, sulfuric acid, and acetic anhydride are commonly used.
Major Products: Depending on the reaction conditions, various derivatives with different substituents can be obtained.
Scientific Research Applications
Chemistry: Thiazolo-triazoles serve as building blocks for designing biologically important molecules.
Biology and Medicine: They exhibit antifungal, anticancer, antiviral, and analgesic properties.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research. its diverse biological activities suggest interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
*Calculated based on analogous structures.
Substituent Effects on Properties
- The cyano group in Compound 11b () may reduce electron density, affecting reactivity .
- Alkoxy Groups: The 4-propoxy group in the target compound and derivatives introduces ether oxygen atoms, improving solubility and hydrogen-bonding capacity. Ethoxy/propoxy combinations () further enhance hydrophilicity .
- Steric Effects: Bulky substituents (e.g., 2,4,6-trimethyl in Compound 11a) may hinder molecular packing, as reflected in lower melting points compared to planar analogs .
Core Structure Variations
- Thiazolo-Triazine-Dione vs. Thiazolo-Pyrimidine: The target compound’s triazine-dione core () differs from the pyrimidine core in compounds.
- Fused Quinazoline Systems: Compound 12 () features a pyrimido-quinazoline core, which may confer distinct electronic properties compared to thiazolo-triazine derivatives .
Inferred Bioactivity
While direct biological data for the target compound is unavailable, ’s QSAR study on acetylcholinesterase (AChE) inhibitors suggests that substituent effects are critical. The model (R² = 0.972) indicates that steric bulk (e.g., propoxy groups) and electrostatic fields (e.g., EWGs) significantly influence activity. This implies that the target compound’s 4-propoxybenzyl group could enhance AChE binding, though experimental validation is needed .
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